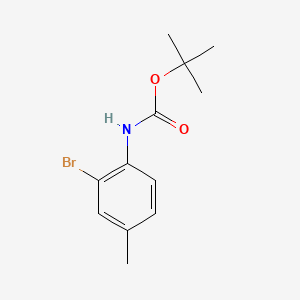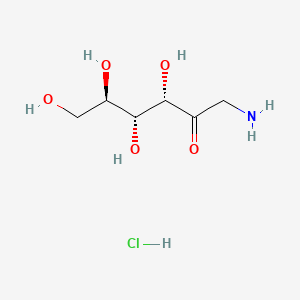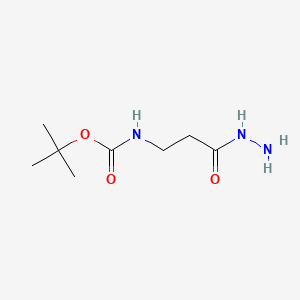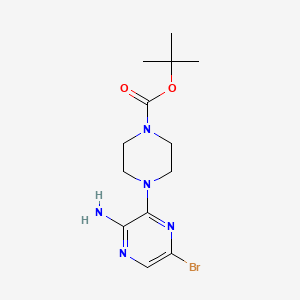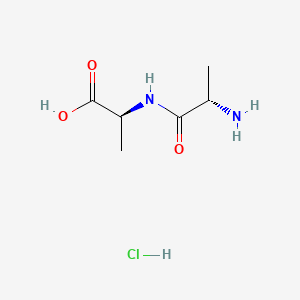
(3-Amino-5-bromopyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Amino-5-bromopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted pyridines, such as “(3-Amino-5-bromopyridin-2-yl)acetic acid”, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “(3-Amino-5-bromopyridin-2-yl)acetic acid” has been studied using various methods. For example, crystallographic studies have been conducted on similar compounds to understand their molecular structures and intermolecular interactions.科学的研究の応用
Applications in Drug Research and Development
Amino acid derivatives like (3-Amino-5-bromopyridin-2-yl)acetic acid often play a critical role in drug research and development due to their potential biological activity and their role as building blocks in the synthesis of pharmaceuticals. Highly branched polymers based on poly(amino acids) have been explored for their applications in biomedical fields, particularly as delivery vehicles for genes and drugs, owing to their biocompatibility, biodegradability, and metabolizability (Thompson & Scholz, 2021). Such research underscores the utility of amino acid derivatives in creating more effective and targeted therapeutic agents.
Synthesis and Transformations in Organic Chemistry
The synthesis and transformation of functionalized β-amino acid derivatives are vital in organic chemistry, with metathesis reactions being a key method for accessing various molecular entities. This process is crucial for the creation of cyclic β-amino acids, which have significant implications in drug research (Kiss et al., 2018). The versatility and efficiency of these methods highlight the importance of amino acid derivatives in advancing organic synthesis techniques, potentially applicable to compounds like (3-Amino-5-bromopyridin-2-yl)acetic acid.
Advanced Oxidation Processes
The study and application of advanced oxidation processes (AOPs) for the degradation of specific compounds, including amino acid derivatives, is an area of environmental chemistry with direct implications for water treatment and pollution control. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen under AOPs have been extensively studied, providing a model for understanding how similar processes might be applied to other compounds, including amino acid derivatives (Qutob et al., 2022). This research suggests potential environmental applications for managing the impact of such compounds.
Antimicrobial and Biomedical Applications
Lactic acid bacteria (LAB) and their antimicrobial compounds have been studied for their applications in food preservation and safety. These compounds, including organic acids and peptides, demonstrate the broad potential of naturally occurring substances in controlling microbial growth. The role of LAB in improving food safety by inhibiting spoilage and pathogens indicates the broader relevance of research into antimicrobial compounds derived from or related to amino acids (Reis et al., 2012).
特性
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYGGCRBEJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718853 |
Source


|
| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-bromopyridin-2-yl)acetic acid | |
CAS RN |
886373-11-1 |
Source


|
| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

